molecular formula C6H4ClN3 B580954 5-Chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1240725-66-9

5-Chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B580954
M. Wt: 153.569
InChI Key: KTMQQKMLYDWDKL-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the empirical formula C6H4ClN3. It has a molecular weight of 153.57 . This compound is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This strategy involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structure of these compounds is closely similar to the purine bases adenine and guanine .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-1H-pyrazolo[3,4-b]pyridine are complex and involve several steps . One notable reaction is the formation of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .


Physical And Chemical Properties Analysis

5-Chloro-1H-pyrazolo[3,4-b]pyridine is a solid compound . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridines, which include 5-Chloro-1H-pyrazolo[3,4-b]pyridine, are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

  • Biomedical Applications : These compounds have been used in various biomedical applications . The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

  • Synthesis Methods : There are various synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

  • Catalysis : Metal–organic frameworks (MOFs) as nanoporous materials have been widely applied in catalysis .

  • Pharmacological Properties : Pyrazolo[3,4-b]pyridine derivatives possess a wide range of pharmacological properties and are part of anxiolytic drugs .

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of 5-Chloro-1H-pyrazolo[3,4-b]pyridine. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Future research directions could involve the creation of combinatorial libraries based on the pyrazolo[3,4-b]pyridine scaffold . Additionally, the development of new synthetic processes and the exploration of the biological activity of these compounds are areas of ongoing research .

properties

IUPAC Name

5-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMQQKMLYDWDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704116
Record name 5-Chloro-1H-pyrazolo[3,4-b]pyridine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrazolo[3,4-b]pyridine

CAS RN

1240725-66-9
Record name 5-Chloro-1H-pyrazolo[3,4-b]pyridine
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Record name 5-Chloro-1H-pyrazolo[3,4-b]pyridine
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Record name 5-chloro-1H-pyrazolo[3,4-b]pyridine
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Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridine, 28, (14.5 g, 55.8 mmol) and N,N-diisopropylethylamine (19.5 mL, 112.0 mmol) in isopropanol (200 mL) was added hydrazine (12.0 mL, 382.3 mmol). The mixture was heated to 65° C. overnight. LC-MS indicates desired hydrazine compound formed and the mixture was concentrated in vacuo. The crude residue was taken up in 300 mL of water and 120 mL of EtOH followed by 50 mL of 6N HCl. The resulting mixture was warmed to 45° C. overnight. Once LC-MS indicated completion of the reaction, the mixture was neutralized with 6N NaOH and the pH adjusted to 8. The mixture was concentrated in vacuo to remove volatile EtOH and extracted with EtOAc (3×). The combined organic layer was dried over Na2SO4, filtered through a plug of silica and concentrated in vacuo. Trituration with 10% aqueous acetonitrile provided the desired product (6.15 g, 72% yield, 90% purity by NMR): 1H NMR (300.0 MHz, CDCl3) δ 11.43 (s, 1H), 8.55 (d, J=2.2 Hz, 1H), 8.10 (d, J=2.2 Hz, 1H) and 8.08 (s, 1H) ppm; LC/MS Gradient 10-90%, 0.1% formic 5 min, C18/ACN, RT=2.05 min (M+H) 153.91.
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